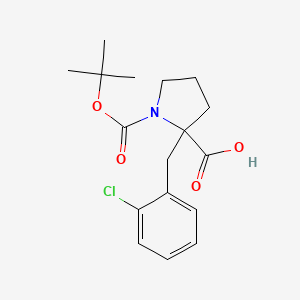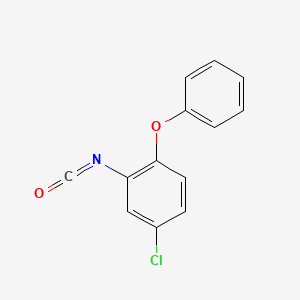![molecular formula C13H25ClN2O3 B1599394 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride CAS No. 67504-24-9](/img/structure/B1599394.png)
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride is a cationic surfactant belonging to the quaternary ammonium salt category. This compound is known for its excellent antistatic, emulsifying, dispersing, film-forming, and antibacterial properties . It is commonly used in personal care products as a film-forming agent and antistatic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride involves the polymerization of methacrylamide and trimethylaminoethyl methacrylate chloride . The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity . The final product is then subjected to purification processes to remove any unreacted monomers and by-products .
Chemical Reactions Analysis
Types of Reactions
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group . It can also participate in polymerization reactions to form copolymers with other monomers .
Common Reagents and Conditions
Common reagents used in these reactions include initiators such as azobisisobutyronitrile (AIBN) for polymerization and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include copolymers with enhanced properties such as increased stability, solubility, and functionality . These copolymers find applications in various industries, including personal care, pharmaceuticals, and water treatment .
Scientific Research Applications
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of 2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride involves its interaction with negatively charged surfaces and molecules . The quaternary ammonium group imparts a positive charge to the compound, allowing it to bind to negatively charged particles and surfaces . This binding results in the formation of stable complexes, which contribute to its antistatic, emulsifying, and film-forming properties .
Comparison with Similar Compounds
Similar Compounds
- Acrylamide-acrylic acid-methacryloyloxyethyltrimethylammonium chloride copolymer
- Acrylamide-acrylic acid-dimethylaminoethyl methacrylate methyl chloride copolymer
- Acrylic acid-methacryloxyethyltrimethylammonium chloride-acrylamide copolymer
Uniqueness
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride stands out due to its excellent film-forming and antistatic properties . Its ability to form stable complexes with negatively charged particles makes it highly effective in various applications, including personal care products and water treatment .
Properties
CAS No. |
67504-24-9 |
|---|---|
Molecular Formula |
C13H25ClN2O3 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C9H18NO2.C4H7NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-3(2)4(5)6;/h1,6-7H2,2-5H3;1H2,2H3,(H2,5,6);1H/q+1;;/p-1 |
InChI Key |
JMZPTPHKRPTIFT-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)N.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CC(=C)C(=O)N.CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


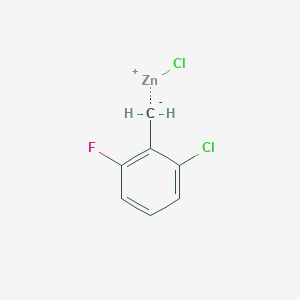

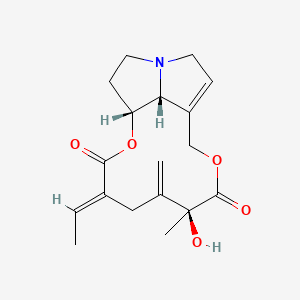

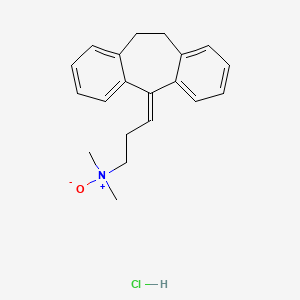
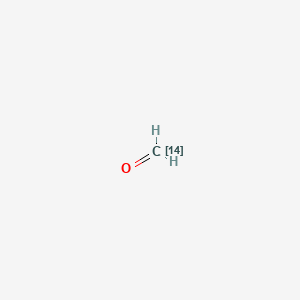
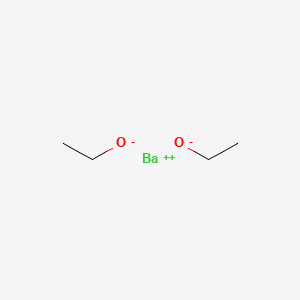
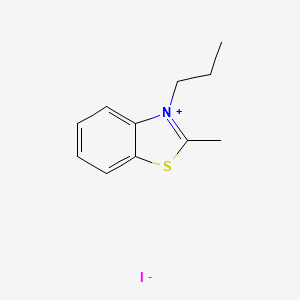
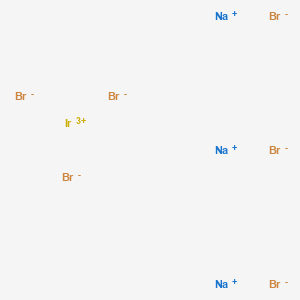
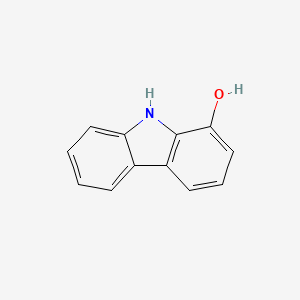
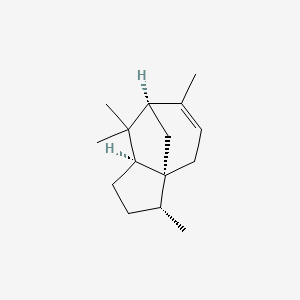
![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
